molecular formula C16H14ClN3S B8472820 7-Chloro-3-methyl-2-methylthio-5-phenyl-3H-1,3,4-benzotriazepine CAS No. 70437-50-2

7-Chloro-3-methyl-2-methylthio-5-phenyl-3H-1,3,4-benzotriazepine

Cat. No. B8472820
CAS RN: 70437-50-2
M. Wt: 315.8 g/mol
InChI Key: DWWQYFYFCXEJII-UHFFFAOYSA-N
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Patent
US04144233

Procedure details

The reaction vessel was charged with 11.5 grams (479 moles) of sodium hydride (99%) and 850 ml of dry N,N-dimethylformamide. To this mixture, 132 grams (437 moles) of 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,3,4-benzotriazepine-2-thione (Example 15) was added with stirring using a screw feed solid addition apparatus while the system was flushed with dry nitrogen. Thirty minutes after addition was complete, the resulting reaction mass was cooled to about 6° C. and 30.0 ml (482 moles) of methyl iodide was added quickly with stirring. The temperature of the reaction mixture rose to about 20° C. The reaction mass was stirred for an additional 30 minutes in an ice bath and for about two hours at ambient temperature. The reaction mixture was poured into about 7 liters of ice water. The yellow precipitate which formed was collected, washed with water, and dissolved in about 1 liter of diethyl ether. The ether solution was washed with water, dried with magnesium sulfate, and concentrated in vacuo on a rotary evaporator. The title compound was left as a viscous yellow-orange oil which solidified on triturating with 100 ml of hexane. The resulting yellow product had a melting point of 100° to 102° C. Elemental analysis was used to confirm the structure.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Name
7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,3,4-benzotriazepine-2-thione
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
7 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[NH:13][C:12](=[S:14])[N:11]([CH3:15])[N:10]=[C:9]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:8]=2[CH:22]=1.[CH3:23]I>CN(C)C=O>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[N:13]=[C:12]([S:14][CH3:23])[N:11]([CH3:15])[N:10]=[C:9]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:8]=2[CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
850 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,3,4-benzotriazepine-2-thione
Quantity
132 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NN(C(N2)=S)C)C2=CC=CC=C2)C1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
7 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a screw feed solid addition apparatus while the system
CUSTOM
Type
CUSTOM
Details
was flushed with dry nitrogen
ADDITION
Type
ADDITION
Details
Thirty minutes after addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mass
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
rose to about 20° C
STIRRING
Type
STIRRING
Details
The reaction mass was stirred for an additional 30 minutes in an ice bath and for about two hours at ambient temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The yellow precipitate which formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in about 1 liter of diethyl ether
WASH
Type
WASH
Details
The ether solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo on a rotary evaporator
WAIT
Type
WAIT
Details
The title compound was left as a viscous yellow-orange oil which
CUSTOM
Type
CUSTOM
Details
on triturating with 100 ml of hexane

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(C(=NN(C(=N2)SC)C)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.